molecular formula C9H14N2O B2588899 [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol CAS No. 2243509-30-8

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

Cat. No.: B2588899
CAS No.: 2243509-30-8
M. Wt: 166.224
InChI Key: ZPFQNZKKLQMVIF-UHFFFAOYSA-N
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Description

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This specific pyrazole derivative is classified under HS Code 2933199090 for compounds containing an unfused pyrazole ring in the structure . As a functionalized pyrazole, it serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both the pyrazole heterocycle and the hydroxymethyl group makes it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of new pharmaceutical agents, where it can be further derivatized to create libraries of compounds for biological screening . It is also used in the development of agrochemicals and materials science . This product is provided with comprehensive documentation, including a Certificate of Analysis and Safety Data Sheet (SDS). Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and larger custom containers such as super sacks . This product is for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1H-pyrazol-5-yl)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQNZKKLQMVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 1h Pyrazol 5 Yl Cyclopentyl Methanol and Its Precursors

Retrosynthetic Analysis of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, suggesting various forward synthetic strategies. The primary disconnection can be made at the carbon-carbon bond connecting the cyclopentyl ring to the pyrazole (B372694) nucleus. This leads to two main precursor types: a pyrazole-containing nucleophile or electrophile and a corresponding cyclopentyl electrophile or nucleophile.

A key retrosynthetic pathway involves the disconnection of the C-C bond between the pyrazole C5 and the cyclopentyl ring. This suggests a forward synthesis involving the addition of a pyrazol-5-yl organometallic reagent to cyclopentanone (B42830). This approach is advantageous as it directly establishes the desired carbon skeleton.

Alternatively, the pyrazole ring itself can be constructed in the final stages of the synthesis. This approach involves the retrosynthetic disconnection of the pyrazole ring, leading to a 1-cyclopentyl-1,3-dicarbonyl precursor. This diketone can then undergo a cyclocondensation reaction with hydrazine (B178648) to form the pyrazole ring, a classic and reliable method known as the Knorr pyrazole synthesis. youtube.com

A third retrosynthetic approach would involve the formation of the alcohol functionality at a late stage. This could be achieved by disconnecting the C-C bond of the hydroxymethyl group, leading to a 1-(1H-pyrazol-5-yl)cyclopentanecarbaldehyde or a corresponding carboxylic acid ester. The aldehyde could then be reduced, or the ester could be reacted with a suitable organometallic reagent to furnish the target alcohol.

Synthesis of Key Precursor Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its key precursor building blocks: a functionalized pyrazole ring and a substituted cyclopentyl unit.

Strategies for Functionalized Pyrazole Ring Synthesis

The synthesis of functionalized pyrazole rings is a well-established area of heterocyclic chemistry. Several robust methods are available, with the choice of method often depending on the desired substitution pattern.

One of the most common and versatile methods is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org This method allows for the synthesis of a wide variety of substituted pyrazoles by simply varying the substituents on the diketone and hydrazine starting materials. For the synthesis of the target molecule, a 1-cyclopentyl-1,3-dicarbonyl compound would be the required precursor.

Another powerful strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method offers a high degree of regiocontrol and is tolerant of a wide range of functional groups.

Multicomponent reactions have also emerged as an efficient approach for the one-pot synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org These reactions often involve the in-situ generation of the necessary precursors, streamlining the synthetic process.

Synthesis MethodKey ReactantsAdvantages
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, HydrazineVersatile, well-established, good yields
1,3-Dipolar CycloadditionDiazo compound, AlkyneHigh regioselectivity, good functional group tolerance
Multicomponent ReactionsAldehydes, Ketones, Hydrazines, etc.One-pot synthesis, high efficiency

Methodologies for Substituted Cyclopentyl Unit Construction

Alternatively, cyclopentanone itself can serve as a key building block. As outlined in the retrosynthetic analysis, the direct addition of a pyrazol-5-yl organometallic reagent to cyclopentanone would directly generate the desired tertiary alcohol on the cyclopentyl ring.

Preparative Routes to Integrated Pyrazole-Cyclopentyl Intermediates

The integration of the pyrazole and cyclopentyl moieties can be achieved through several preparative routes. One straightforward approach is the synthesis of cyclopentanone-fused pyrazoles. For example, the reaction of a hydrazone with a cyclic enone, such as cyclopentenone, can lead to the formation of a cyclopentanone-fused pyrazole system under copper catalysis. researchgate.net

Another strategy involves the synthesis of pyrazol-5-ylcycloalkanols. For instance, the reaction of a crude 1-methyl-2-pyrazolin-5-one with cyclohexanone (B45756) has been shown to produce 4,4'-(cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). mdpi.comresearchgate.net This suggests that a similar reaction with cyclopentanone could potentially yield a related cyclopentyl-bis-pyrazole derivative, which could then be further modified.

Direct Synthetic Routes to this compound

Direct synthetic routes to the target molecule would ideally involve the formation of the key carbon-carbon bond between the pyrazole and cyclopentyl rings in the final steps.

Carbon-Carbon Bond Forming Reactions for Cyclopentyl-Pyrazole Linkage

The formation of the C-C bond between the cyclopentyl and pyrazole rings is the linchpin of the synthesis. A highly effective strategy would be the use of organometallic reagents.

Organolithium and Grignard Reagents: A pyrazol-5-yl organolithium or Grignard reagent could be prepared by deprotonation of an appropriately protected pyrazole at the C5 position with a strong base like n-butyllithium, or by metal-halogen exchange from a 5-halopyrazole. Subsequent reaction of this organometallic species with cyclopentanone would directly afford the tertiary alcohol, this compound, after an acidic workup. While the reaction of methyl lithium with cyclopentanone is known to sometimes lead to enolization, the use of organocuprates or cerium chloride can favor the 1,2-addition product. nih.govdoubtnut.com

Table of Key Intermediates and Reagents:

Compound NameStructureRole in Synthesis
This compoundTarget Molecule
CyclopentanonePrecursor for the cyclopentyl ring and tertiary alcohol
1-Cyclopentyl-1,3-dicarbonyl compoundPrecursor for Knorr pyrazole synthesis
HydrazineReagent for pyrazole ring formation
5-HalopyrazolePrecursor for pyrazol-5-yl organometallic reagent
n-ButyllithiumReagent for deprotonation to form organolithium species
Grignard ReagentAlternative organometallic reagent for addition to cyclopentanone

Pyrazole Ring Annulation and Cyclization Protocols

Building the pyrazole ring onto a pre-existing cyclopentane (B165970) framework is a classic and highly effective strategy. The Knorr pyrazole synthesis and related [3+2] cyclocondensation reactions are the most prominent methods in this category. beilstein-journals.orgnih.gov This approach requires a 1,3-dicarbonyl equivalent containing the requisite cyclopentyl-methanol structure.

A suitable precursor would be a β-ketoester such as ethyl 2-(1-(hydroxymethyl)cyclopentyl)-2-oxoacetate. The synthesis of this precursor could be achieved by the acylation of a cyclopentanone enolate derivative. The cyclocondensation of this β-ketoester with hydrazine hydrate (B1144303) would proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the 5-substituted pyrazole ring directly. mdpi.com One major advantage of this method is the unambiguous regiochemical outcome, with the cyclopentyl group being installed at the C5 position of the pyrazole.

Table 2: Comparison of Pyrazole Ring Formation Strategies

Method Key Precursor Reagent Conditions Regioselectivity
Knorr Synthesis 1,3-Diketone with cyclopentyl moiety Hydrazine hydrate Acidic or neutral, heat Generally gives a mixture if diketone is unsymmetrical.
β-Ketoester Condensation β-Ketoester with cyclopentyl moiety Hydrazine hydrate Acidic or neutral, heat High; yields 5-substituted pyrazol-3-ol tautomer.

| Alkyne-Hydrazone Cycloaddition | 1-Ethynylcyclopentylmethanol | Tosylhydrazone derived from an aldehyde | Base (e.g., NaH) | Excellent for 1,3,5-trisubstituted pyrazoles; adaptable for specific target. |

Introduction and Modification of the Methanol (B129727) Functionality

In many synthetic plans, it is advantageous to install the pyrazole-cyclopentane scaffold first and then introduce or unmask the methanol group in a later step. This can avoid potential interference of the hydroxyl group with organometallic or basic reagents used in earlier steps.

One primary strategy involves the synthesis of [1-(1H-Pyrazol-5-yl)cyclopentane-1-carboxylic acid] or its corresponding ester. This intermediate can be prepared via several routes, including the pyrazole ring annulation described above using a β-ketodiester, or by carboxylation of a 5-lithiated pyrazole-cyclopentane intermediate. The reduction of the carboxylic acid or ester to the primary alcohol is a standard transformation. Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this conversion. For esters, sodium borohydride (B1222165) (NaBH₄) in a protic solvent can sometimes be used under more forcing conditions, offering a milder alternative.

A second strategy is the reduction of a corresponding aldehyde, which is the intermediate in the nucleophilic addition pathway (Section 2.3.1.2). If the aldehyde were the desired intermediate rather than the final product, it could be reduced to the alcohol using milder reducing agents like NaBH₄ in methanol or ethanol.

Stereoselective Synthesis of this compound

The parent molecule, this compound, is achiral as the central spirocyclic carbon is not a stereocenter due to the plane of symmetry in the unsubstituted cyclopentyl ring. However, the principles of stereoselective synthesis are critical for preparing chiral derivatives of this compound, for instance, where the cyclopentyl ring bears substituents that render the spiro-carbon stereogenic. The following sections discuss how asymmetric methodologies could be applied to construct such chiral analogs.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are removable chiral moieties that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a chiral analog of the target molecule, a chiral auxiliary could be employed to control the formation of a stereocenter on the cyclopentane ring.

For example, if the synthesis proceeds through a carboxylic acid intermediate, one could use an Evans auxiliary (a chiral oxazolidinone). The [1-(1H-Pyrazol-5-yl)cyclopentene-1-carboxylic acid] could be attached to the chiral auxiliary to form an N-acyl oxazolidinone. A subsequent diastereoselective reaction, such as a conjugate addition of a nucleophile to the α,β-unsaturated system or an asymmetric hydrogenation of the double bond, would be directed by the chiral auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved reductively with a reagent like LiAlH₄, which would simultaneously liberate the chiral auxiliary and reduce the carbonyl to the desired methanol functionality. Another widely used auxiliary is tert-butanesulfinamide, which is particularly effective for the asymmetric synthesis of chiral amines that can be precursors to other functional groups. nih.gov

Asymmetric Catalysis in Pyrazole-Cyclopentyl Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rwth-aachen.dersc.org This strategy could be applied to create a chiral cyclopentyl precursor.

For instance, a prochiral cyclopentenone derivative could undergo an asymmetric conjugate addition of a pyrazole nucleophile, catalyzed by a chiral organocatalyst (like a diarylprolinol silyl (B83357) ether) or a chiral metal complex. This would establish a stereocenter on the cyclopentane ring with high enantioselectivity. Subsequent chemical modifications would then be required to convert the resulting ketone into the spirocyclic methanol structure.

Alternatively, an asymmetric hydrogenation of a double bond within a cyclopentene (B43876) precursor bearing the pyrazole moiety could be achieved using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This would effectively set the stereochemistry of substituents on the cyclopentyl ring relative to the pyrazole group.

Table 3: Potential Asymmetric Strategies for Chiral Analogs

Strategy Method Substrate Example Catalyst/Auxiliary Outcome
Chiral Auxiliary Evans Asymmetric Alkylation N-acyloxazolidinone of a cyclopentyl carboxylic acid LDA, Alkyl Halide Diastereoselective alkylation of the cyclopentyl ring.
Chiral Auxiliary Conjugate Addition N-enoyl-oxazolidinone with a cyclopentene ring Organocuprate Diastereoselective introduction of a substituent.
Asymmetric Catalysis Asymmetric Hydrogenation A pyrazole-substituted cyclopentene [Rh(COD)(BINAP)]⁺BF₄⁻ Enantioselective reduction of the C=C bond.

| Asymmetric Catalysis | Michael Addition | Cyclopentenone | Pyrazole, Chiral Organocatalyst (e.g., MacMillan catalyst) | Enantioselective formation of a C-N or C-C bond. |


Diastereoselective Control in Compound Formation

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when constructing complex molecules with multiple stereocenters. In the context of this compound, the key challenge lies in controlling the stereochemistry at the spirocyclic carbon and potentially other chiral centers that may be introduced. While specific studies on the diastereoselective synthesis of this compound are not extensively documented, principles can be drawn from related syntheses of spiro-cyclopentyl pyrazolones.

Research in this area has demonstrated that organocatalysis is a powerful tool for achieving high levels of diastereoselectivity in the formation of spirocyclic pyrazolone (B3327878) systems. For instance, Michael-Aldol cascade reactions catalyzed by secondary amines have been shown to produce spiropyrazolones with four chiral centers as a single diastereomer in excellent yields. nih.gov This high level of control is attributed to the rigid transition state assembly orchestrated by the catalyst.

Furthermore, the use of Lewis base catalysts, such as 4-(Dimethylamino)pyridine (DMAP), has been effective in promoting highly diastereoselective [3+2] cycloaddition reactions. These reactions, involving pyrazolone-derived synthons, can lead to the formation of structurally diverse and complex spiropyrazolone-fused oxindoles with excellent diastereoselectivities (up to 99:1).

Another promising approach involves dual catalytic systems. For example, a combination of a chiral cinchona alkaloid catalyst and an achiral Brønsted acid has been successfully employed in the asymmetric synthesis of spiropyrazolones, affording products with high enantioselectivity and good diastereoselectivity. The following table summarizes key findings in the diastereoselective synthesis of related spiro-cyclopentyl pyrazolone compounds, which can inform strategies for the stereocontrolled synthesis of this compound.

Catalyst/MethodSubstratesDiastereomeric Ratio (d.r.)Key Reaction Type
Secondary AminesUnsaturated pyrazolones and dialdehydesExcellent (single diastereomer)Michael-Aldol Cascade
DMAPPyrazolone-derived Morita–Baylis–Hillman carbonates and 3-methyleneoxindolesUp to 99:1[3+2] Cycloaddition
(DHQ)2AQN4-Arylidenepyrazol-5-ones and diethyl 2-bromomalonate60:40 to >95:5Michael/Alkylation Cascade

Optimization of Synthetic Pathways for this compound

The development of efficient and high-yielding synthetic routes is paramount for the practical application of any chemical compound. The optimization of the synthesis of this compound would likely focus on the key pyrazole-forming step, which can be approached through the well-established Knorr pyrazole synthesis. jk-sci.com This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A plausible synthetic precursor for this compound is 1-(hydroxymethyl)cyclopentane-1-carbaldehyde, a 1,3-dicarbonyl equivalent. The synthesis of this precursor can be achieved through various methods, including the oxidation of 2-methylcyclopentanol (B36010) or the hydroformylation of 2-methylcyclopentene. smolecule.com

Once a suitable precursor is obtained, the optimization of the Knorr pyrazole synthesis would involve a systematic screening of various reaction parameters to maximize the yield and purity of the final product. Key parameters to consider include:

Catalyst: The Knorr synthesis is often acid-catalyzed. A screening of different Brønsted and Lewis acids could identify the most effective catalyst for this specific transformation.

Solvent: The choice of solvent can significantly impact reaction rates and yields. A range of solvents, from polar protic (e.g., ethanol, water) to aprotic (e.g., toluene, THF), should be evaluated.

Temperature: The reaction temperature is a critical factor. Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction rate and selectivity, minimizing the formation of byproducts.

Reactant Stoichiometry: Varying the molar ratio of the 1,3-dicarbonyl precursor to the hydrazine derivative can also influence the yield.

The following interactive data table illustrates a hypothetical reaction condition screening for the synthesis of a pyrazole from a 1,3-dicarbonyl compound, showcasing how different parameters can affect the reaction outcome.

EntryCatalystSolventTemperature (°C)Yield (%)
1Acetic AcidEthanol8065
2p-Toluenesulfonic AcidEthanol8078
3Scandium(III) triflateEthanol8085
4p-Toluenesulfonic AcidToluene11072
5p-Toluenesulfonic AcidWater10082

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.govresearchgate.net The synthesis of this compound and its precursors can be designed with these principles in mind.

Atom Economy: Multicomponent reactions (MCRs) are a hallmark of green chemistry as they maximize the incorporation of all starting materials into the final product. researchgate.net Designing a one-pot synthesis for the target molecule, potentially combining the formation of the 1,3-dicarbonyl precursor and the subsequent cyclization, would be a significant step towards a greener process.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener solvents such as water, ethanol, or even solvent-free conditions is highly desirable. thieme-connect.com The Knorr pyrazole synthesis has been shown to be effective in aqueous media, which would be a key aspect to explore for the synthesis of this compound.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Employing highly efficient and recyclable catalysts can significantly reduce waste.

Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Studies of 1 1h Pyrazol 5 Yl Cyclopentyl Methanol

Reactivity of the Pyrazole (B372694) Heterocycle in [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), which imparts amphoteric properties, allowing it to act as both a weak acid and a weak base. nih.gov Its aromaticity makes it susceptible to electrophilic substitution, while the electronic influence of the two nitrogen atoms also dictates sites for nucleophilic attack and metal-catalyzed functionalization. nih.govmdpi.com

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole nucleus is considered a π-excessive aromatic system, making it reactive toward electrophilic substitution. Due to the electronic distribution within the ring, the C4 position is the most electron-rich and, therefore, the most nucleophilic. mdpi.comnih.gov Consequently, electrophilic aromatic substitution reactions on pyrazole and its derivatives, including this compound, occur preferentially at this position. researchgate.netscribd.com The substituent at the C5 position can electronically influence the rate of reaction but generally does not alter the regiochemical outcome. Common electrophilic substitution reactions applicable to the pyrazole ring are detailed below.

Nitration: The introduction of a nitro group (-NO2) at the C4 position can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). scribd.comglobalresearchonline.net

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) leads to the formation of the corresponding pyrazole-4-sulfonic acid. globalresearchonline.net

Halogenation: Bromination or chlorination readily occurs at the C4 position using reagents such as bromine (Br2) or N-chlorosuccinimide (NCS). In alkaline solutions, halogenation can proceed efficiently, leading to polyhalogenated products if other positions are unsubstituted. globalresearchonline.net

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C4 position using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which generates the Vilsmeier reagent as the active electrophile. scribd.com

Reaction TypeReagentsElectrophileExpected Product
NitrationHNO₃ + H₂SO₄NO₂⁺[1-(4-Nitro-1H-pyrazol-5-yl)cyclopentyl]methanol
SulfonationFuming H₂SO₄SO₃5-(1-(Hydroxymethyl)cyclopentyl)-1H-pyrazole-4-sulfonic acid
BrominationBr₂ in Acetic AcidBr⁺[1-(4-Bromo-1H-pyrazol-5-yl)cyclopentyl]methanol
FormylationPOCl₃, DMF[ClCH=N(CH₃)₂]⁺4-(1-(Hydroxymethyl)cyclopentyl)-1H-pyrazole-5-carbaldehyde

Nucleophilic Functionalization of Pyrazole Moiety

Nucleophilic functionalization of the pyrazole ring in this compound can occur at either the nitrogen or carbon atoms.

N-Functionalization: The N-unsubstituted pyrazole ring possesses an acidic proton on the pyrrole-like nitrogen (N1). This proton can be removed by a base to generate a pyrazolate anion. nih.gov This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N1-substituted derivatives. The steric bulk of the C5-substituent generally directs alkylation and acylation to the less hindered N1 position. nih.gov

N-Alkylation: Reaction of the pyrazolate anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) yields N1-alkylated pyrazoles.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N1-acylpyrazoles.

C-Functionalization: Direct nucleophilic attack on the carbon atoms of the pyrazole ring is generally challenging due to the ring's electron-rich nature. However, the C3 and C5 positions are rendered more electrophilic by the adjacent nitrogen atoms and can be susceptible to attack by very strong nucleophiles. researchgate.net Lithiation, followed by reaction with an electrophile, is a more common strategy for C-functionalization, typically occurring at the C5 position if it is unsubstituted. researchgate.net In the case of the title compound, this position is already substituted.

Reaction TypeReagentsReactive SiteExpected Product Class
N-Alkylation1. Base (e.g., NaH) 2. Alkyl Halide (R-X)N1-H[1-(1-Alkyl-1H-pyrazol-5-yl)cyclopentyl]methanol
N-Acylation1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl)N1-H[1-(1-Acyl-1H-pyrazol-5-yl)cyclopentyl]methanol
N-ArylationAryl Halide, Cu or Pd catalystN1-H[1-(1-Aryl-1H-pyrazol-5-yl)cyclopentyl]methanol

Transition Metal-Catalyzed Modifications at Pyrazole Nitrogen and Carbon Positions

Modern synthetic chemistry heavily utilizes transition-metal catalysis for the functionalization of heterocyclic compounds, and pyrazoles are no exception. rsc.org These methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds through C-H activation. researchgate.net

In many instances, the pyridine-like N2 atom of the pyrazole ring can act as an endogenous directing group, facilitating the regioselective functionalization of adjacent C-H bonds, particularly at the C5 position. researchgate.net While the C5 position in this compound is already substituted, C-H activation at the C4 or C3 positions, as well as N-arylation reactions, are well-established.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira couplings can be performed on pre-functionalized pyrazoles (e.g., 4-bromopyrazole derivatives) to introduce aryl, vinyl, or alkynyl groups.

Direct C-H Arylation: Palladium or rhodium catalysts can mediate the direct coupling of the C4-H bond with aryl halides or other coupling partners. rsc.org

N-Arylation: Copper or palladium-catalyzed Buchwald-Hartwig amination conditions can be employed to couple the N1-H bond with aryl halides, forming N-aryl pyrazole derivatives.

Reaction TypeCatalyst System (Example)Position(s) FunctionalizedBond Formed
C4-H ArylationPd(OAc)₂, LigandC4C-C (Aryl)
N1-H ArylationCuI or Pd Catalyst, BaseN1C-N (Aryl)
C-H SilylationPd or Rh CatalystC4C-Si

Reactivity of the Cyclopentyl Moiety in this compound

The cyclopentyl portion of the molecule contains a key functional group, the primary alcohol (-CH2OH), which is the principal site of reactivity. The carbocyclic ring itself can also influence reactions, particularly those involving cationic intermediates.

Functional Group Transformations on the Cyclopentyl Ring

The primary alcohol is a versatile functional group that can be readily converted into a variety of other functionalities.

Oxidation: The hydroxymethyl group can be oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will convert the primary alcohol to an aldehyde, yielding [1-(1H-pyrazol-5-yl)cyclopentyl]carbaldehyde. youtube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (generated from sodium dichromate and sulfuric acid), will oxidize the alcohol directly to a carboxylic acid, resulting in 1-(1H-pyrazol-5-yl)cyclopentane-1-carboxylic acid. youtube.com

Esterification: Standard Fischer esterification conditions (a carboxylic acid with a catalytic amount of strong acid) or reaction with an acyl chloride in the presence of a base will convert the alcohol to the corresponding ester.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be converted into a good one, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting compound is then an excellent substrate for SN2 reactions, allowing the introduction of various nucleophiles such as halides (Cl-, Br-, I-), cyanide (CN-), or azide (B81097) (N3-).

Reaction TypeReagentsFunctional Group TransformationProduct Class
Mild OxidationPCC, CH₂Cl₂-CH₂OH → -CHOAldehyde
Strong OxidationNa₂Cr₂O₇, H₂SO₄, H₂O-CH₂OH → -COOHCarboxylic Acid
EsterificationRCOOH, H⁺ catalyst-CH₂OH → -CH₂OCOREster
TosylationTsCl, Pyridine (B92270)-CH₂OH → -CH₂OTsTosylate
HalogenationPBr₃ or SOCl₂-CH₂OH → -CH₂Br or -CH₂ClAlkyl Halide

Cyclopentyl Ring Strain and Conformational Influences on Reactivity

Cyclopentane (B165970) is not planar; it adopts puckered conformations, such as the "envelope" and "half-chair," to alleviate the torsional strain that would be present in a planar structure. dalalinstitute.com This conformational flexibility influences the steric environment around the ring and can affect reaction rates.

A significant aspect of the reactivity of cyclopentylmethanol derivatives is their propensity to undergo ring expansion under conditions that generate a carbocation adjacent to the ring. quora.com For this compound, treatment with a strong protic acid (e.g., H2SO4, HBr) would lead to protonation of the hydroxyl group, forming a good leaving group (H2O). stackexchange.com Its departure would generate a primary carbocation, which is highly unstable. This instability is immediately relieved through a rapid 1,2-alkyl shift, where a C-C bond from the cyclopentyl ring migrates to the carbocationic center. This concerted process results in the expansion of the five-membered ring into a more stable six-membered ring, forming a tertiary cyclohexyl carbocation stabilized at the point of attachment to the pyrazole ring. quora.comstackexchange.com The resulting carbocation can then be trapped by a nucleophile present in the reaction medium. For example, reaction with HBr would likely yield 5-(1-bromocyclohexyl)-1H-pyrazole rather than the primary bromide without rearrangement.

This potential for skeletal rearrangement is a critical consideration in any synthetic planning involving reactions of the alcohol under acidic or other carbocation-promoting conditions.

Transformations of the Primary Alcohol Functionality in this compound

The primary alcohol group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the synthesis of a range of derivatives.

The primary alcohol can be oxidized to the corresponding aldehyde, [1-(1H-Pyrazol-5-yl)cyclopentyl]carbaldehyde, or further to the carboxylic acid, 1-(1H-Pyrazol-5-yl)cyclopentane-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will lead to the carboxylic acid.

Conversely, while the primary alcohol is already in a reduced state, derivatization followed by reduction can be a useful synthetic strategy. For instance, conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4), would result in the formation of 5-(1-methylcyclopentyl)-1H-pyrazole.

Table 1: Hypothetical Oxidation Reactions of this compound

Starting MaterialReagentProduct
This compoundPyridinium Chlorochromate (PCC)[1-(1H-Pyrazol-5-yl)cyclopentyl]carbaldehyde
This compoundPotassium Permanganate (KMnO4)1-(1H-Pyrazol-5-yl)cyclopentane-1-carboxylic acid

Note: This table is based on general principles of organic chemistry, as specific experimental data for this compound were not found in the searched literature.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield [1-(1H-Pyrazol-5-yl)cyclopentyl]methyl acetate (B1210297).

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. For instance, treatment with sodium hydride and methyl iodide would produce 5-((methoxymethyl)cyclopentyl)-1H-pyrazole.

Amidation is a multi-step process starting from the primary alcohol. The alcohol would first need to be converted into a better leaving group, such as a tosylate, or oxidized to the carboxylic acid. The carboxylic acid can then be activated (e.g., with thionyl chloride to form the acyl chloride) and subsequently reacted with an amine to form the corresponding amide.

To facilitate nucleophilic displacement, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by reaction with tosyl chloride or mesyl chloride in the presence of a base to form the corresponding tosylate or mesylate. These sulfonated derivatives are then susceptible to attack by a wide range of nucleophiles. For example, reaction with sodium azide (NaN3) would yield 5-(1-(azidomethyl)cyclopentyl)-1H-pyrazole, which can be further reduced to the corresponding amine.

Table 2: Examples of Nucleophilic Displacement Precursors from this compound

Starting MaterialReagentProduct (Intermediate)
This compoundTosyl Chloride, Pyridine[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl 4-toluenesulfonate
This compoundMesyl Chloride, Triethylamine[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl methanesulfonate

Note: This table represents common strategies for activating alcohols for nucleophilic substitution.

Multi-Component Reaction Design Involving this compound

A hypothetical Ugi-type reaction could involve the aldehyde derivative, an amine, an isocyanide, and a carboxylic acid to generate a complex, highly functionalized pyrazole derivative in a single step. The versatility of MCRs would allow for the rapid generation of a library of compounds based on the [1-(1H-Pyrazol-5-yl)cyclopentyl] scaffold.

Regioselectivity and Chemoselectivity Investigations in Derivatization

The derivatization of this compound presents challenges and opportunities in terms of regioselectivity and chemoselectivity.

Regioselectivity primarily concerns the pyrazole ring. The pyrazole has two nitrogen atoms, and in the case of an unsubstituted N-H, reactions such as alkylation can occur at either nitrogen, leading to a mixture of N1 and N2 isomers. The substitution at the C5 position with the bulky cyclopentylmethanol group can sterically hinder reaction at the adjacent N1 position, potentially favoring substitution at the N2 position. However, electronic factors also play a crucial role, and the outcome can be highly dependent on the reaction conditions. beilstein-journals.org

Chemoselectivity arises when a reagent could potentially react with more than one functional group. In this compound, the primary sites of reactivity are the N-H of the pyrazole and the O-H of the primary alcohol. A strong base, for example, could deprotonate either site. Selective protection of one functional group is often necessary to achieve the desired transformation on the other. For instance, protecting the alcohol as a silyl (B83357) ether would allow for selective N-alkylation of the pyrazole ring. Conversely, N-protection, for example with a Boc group, would direct reactions towards the alcohol functionality. The choice of reagents and reaction conditions is critical to control the chemoselectivity of derivatization reactions.

Mechanistic Investigations of Reactions Involving 1 1h Pyrazol 5 Yl Cyclopentyl Methanol

Elucidation of Reaction Pathways in the Synthesis of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

The most established and versatile method for constructing the pyrazole (B372694) ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. rsc.orgrsc.org For the synthesis of this compound, a plausible pathway involves a multi-step sequence starting from a cyclopentyl-functionalized β-ketoester and hydrazine, followed by the reduction of the ester group.

Proposed Synthetic Pathway:

Step 1: Condensation and Cyclization: The synthesis likely commences with the reaction of a β-ketoester, such as ethyl 2-cyclopentyl-3-oxopropanoate, with hydrazine (NH₂NH₂). This reaction is a variant of the classic Knorr pyrazole synthesis. rsc.orgjk-sci.com

Step 2: Formation of Intermediates: The reaction proceeds through the initial nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the β-ketoester. This leads to the formation of a hydrazone intermediate. Previous mechanistic studies have identified that this can also proceed via a hydroxylpyrazolidine intermediate. rsc.org

Step 3: Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization event forms a five-membered heterocyclic intermediate. Subsequent dehydration (elimination of a water molecule) from this intermediate results in the formation of the stable aromatic pyrazole ring, yielding ethyl 1-(1H-pyrazol-5-yl)cyclopentane-1-carboxylate.

Step 4: Reduction: The final step is the reduction of the ethyl ester group to a primary alcohol. This transformation can be achieved using a standard reducing agent, such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF), to yield the target molecule, this compound.

Role of Catalysts and Reagents in Mediating Transformations

The reagents and catalysts employed play a pivotal role in directing the reaction pathway and influencing the efficiency of the synthesis.

Reagents:

Hydrazine: As a bidentate nucleophile, hydrazine is the fundamental building block that provides the two adjacent nitrogen atoms for the pyrazole ring. nih.gov

1,3-Dicarbonyl Compound: A cyclopentyl-substituted β-ketoester serves as the three-carbon backbone required for the formation of the five-membered ring.

Reducing Agent: A reagent like lithium aluminum hydride is essential in the final step to convert the intermediate ester into the desired primary alcohol.

Catalysts:

Acid Catalysis: The Knorr pyrazole synthesis is frequently performed under acidic conditions. jk-sci.com A catalytic amount of acid protonates one of the carbonyl oxygen atoms of the dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the weakly basic hydrazine. This accelerates the condensation and subsequent cyclization steps.

Base Catalysis: In some variations, a base may be used to deprotonate the hydrazine, increasing its nucleophilicity.

Modern Catalytic Systems: While the classic synthesis uses simple acid or base catalysis, modern methods for pyrazole synthesis employ a range of catalysts to improve yields and reaction conditions. These include transition metal catalysts like copper or silver, which can facilitate cyclization under milder conditions. mdpi.comorganic-chemistry.org Iodine has also been used to promote cascade reactions leading to functionalized pyrazoles. rsc.org For related syntheses, nano-organocatalysts have been shown to be effective, particularly in microwave-assisted reactions. jk-sci.com

The choice of catalyst can significantly impact reaction times and the purity of the final product.

Kinetic Studies of Key Reactions

Kinetic analysis of pyrazole formation provides quantitative insight into the reaction mechanism and helps identify the rate-determining step. Studies on the Knorr synthesis of pyrazoles from 1,3-diketones and hydrazines have revealed complex kinetic profiles.

The reaction is generally considered to follow pseudo-first-order kinetics. researchgate.net Key findings from kinetic studies of analogous systems include:

The rate of reaction is highly dependent on the pH of the medium.

In some cases, autocatalysis has been observed, where a reaction intermediate or product accelerates the reaction. rsc.org

The dehydration step to form the aromatic pyrazole ring can be the rate-determining step, particularly under certain pH conditions.

The table below presents hypothetical kinetic data for the key steps in the synthesis of the pyrazole intermediate, based on values reported for similar Knorr-type cyclizations. rsc.org

Reaction StepDescriptionHypothetical Rate Constant (k)Order of Reaction
Hydrazone FormationInitial attack of hydrazine on a carbonyl group1.5 x 10-2 M-1s-1Second-order
CyclizationIntramolecular attack to form the 5-membered ring8.0 x 10-3 s-1First-order
DehydrationElimination of water to form the aromatic pyrazole3.2 x 10-4 s-1First-order

Note: These values are illustrative and represent typical magnitudes for analogous reactions.

Computational Analysis of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. eurasianjournals.comresearchgate.net It allows for the characterization of the geometries and energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound, computational analysis would focus on the initial Knorr cyclization. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to model the reaction energy profile. researchgate.net

Key insights from such an analysis would include:

Intermediate Stability: Calculation of the relative energies of the possible intermediates, such as the hydrazone and the cyclized hydroxyl-dihydropyrazole, to determine the most likely reaction pathway.

Transition State (TS) Analysis: Identification and characterization of the transition state for each elementary step (hydrazine addition, cyclization, and dehydration). Vibrational frequency calculations are used to confirm that a structure is a true transition state (identified by a single imaginary frequency). researchgate.net

Activation Energy Barriers: The energy difference between the reactants and the transition state for each step provides the activation energy (Ea), which is crucial for understanding the reaction kinetics and identifying the rate-determining step.

The following table summarizes hypothetical activation energies for the key steps, derived from computational studies on similar pyrazole formation reactions. researchgate.net

Reaction StepTransition StateHypothetical Activation Energy (Ea) (kcal/mol)
Hydrazone FormationTS for Hydrazine Attack15 - 20
CyclizationTS for Ring Closure10 - 15
DehydrationTS for Water Elimination20 - 25

Note: These values are representative and can vary based on the specific substituents, catalyst, and solvent used.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 1h Pyrazol 5 Yl Cyclopentyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution and, increasingly, in the solid state. For [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol, a suite of advanced NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate connectivity of the atoms.

Advanced 1D NMR Techniques (e.g., Quantitative NMR)

While standard ¹H and ¹³C NMR provide fundamental information, advanced 1D techniques like Quantitative NMR (qNMR) can offer precise measurements of concentration and purity without the need for a specific chromophore, as required by other analytical methods. In the context of synthesizing this compound, qNMR could be employed to determine the yield of a reaction with high accuracy or to quantify the compound in a mixture. This is achieved by integrating the signal of a specific proton of the target molecule against the signal of a known amount of an internal standard.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1'-~60.0
2'/6'~1.80-1.95 (m)~25.0
3'/5'~1.60-1.75 (m)~24.5
4'~1.50-1.65 (m)~23.0
37.55 (d, J=2.0 Hz)139.0
46.20 (d, J=2.0 Hz)105.5
5-148.0
CH₂OH4.85 (s)65.0
NH12.5 (br s)-

Note: This data is illustrative and based on typical chemical shifts for similar structural motifs.

2D NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For the cyclopentyl group, a network of cross-peaks would be observed, confirming the connectivity of the methylene (B1212753) protons. A key correlation would be absent between the pyrazole (B372694) protons and the cyclopentyl protons, indicating they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the cyclopentyl ring and the pyrazole ring based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly vital for connecting the different fragments of the molecule. For instance, correlations from the methylene protons of the cyclopentyl ring adjacent to the pyrazole (positions 2' and 6') to the C5 of the pyrazole would confirm the attachment of the cyclopentyl ring to this specific carbon. Similarly, correlations from the CH₂OH protons to C1' of the cyclopentyl ring would establish the position of the methanol (B129727) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the CH₂OH protons and the protons on the cyclopentyl ring at positions 2' and 6', providing insights into the preferred orientation of the methanol substituent.

Table 2: Key HMBC and NOESY Correlations for this compound

Proton(s)HMBC Correlation to Carbon(s)NOESY Correlation to Proton(s)
H-3C-5, C-4H-4
H-4C-3, C-5H-3
H-2'/6'C-1', C-3'/5', C-5H-3'/5', H-CH₂OH
H-CH₂OHC-1'H-2'/6'

Note: This data is illustrative and based on expected correlations for the proposed structure.

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is often inaccessible by solution NMR. cdnsciencepub.comnih.gov For a crystalline compound like this compound, ssNMR can be used to analyze polymorphism, which is the ability of a compound to exist in multiple crystalline forms. acs.org Different polymorphs can have distinct physical properties, and their characterization is crucial in pharmaceutical and materials science. By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), one can obtain high-resolution ¹³C spectra of the solid compound. Subtle differences in the chemical shifts and the presence of non-equivalent signals in the ssNMR spectra can indicate the presence of different polymorphs or distinct molecular conformations within the crystal lattice.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₄N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. The high accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: Illustrative HRMS Data for this compound

IonCalculated Exact MassMeasured Exact Mass
[M+H]⁺167.1184167.1182
[M+Na]⁺189.1004189.1001

Note: This data is illustrative and demonstrates the high precision of HRMS.

Fragmentation Pathway Analysis Methodologies

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to piece together the original molecule. For this compound, common fragmentation pathways would likely involve:

Loss of the hydroxyl group and/or water: A common fragmentation for alcohols is the loss of a water molecule (18 Da).

Cleavage of the cyclopentyl ring: The cyclopentyl ring can undergo fragmentation, leading to a series of characteristic losses of alkyl fragments.

Fragmentation of the pyrazole ring: The pyrazole ring itself can break apart, although aromatic systems are generally more stable.

Cleavage at the bond between the cyclopentyl ring and the pyrazole ring: This would lead to fragments corresponding to the cyclopentyl moiety and the pyrazole moiety.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the findings from NMR spectroscopy.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
167[M+H]⁺
149[M+H - H₂O]⁺
136[M+H - CH₂OH]⁺
95[C₅H₅N₂]⁺ (Pyrazole fragment)
69[C₅H₉]⁺ (Cyclopentyl fragment)

Note: This data is illustrative and represents plausible fragmentation pathways.

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound, providing valuable information about its fragmentation pathways and confirming the connectivity of its constituent parts. While specific experimental data for this compound is not publicly available, a predictive analysis of its fragmentation can be made based on the known behavior of pyrazoles, cyclopentyl rings, and alcohols. researchgate.netresearchgate.net

Upon electron impact ionization (EI) or electrospray ionization (ESI), the molecule is expected to form a molecular ion ([M]+•) or a protonated molecule ([M+H]+), respectively. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways:

Loss of the Hydroxymethyl Group: A primary fragmentation event is anticipated to be the cleavage of the C-C bond between the cyclopentyl ring and the methanol moiety, resulting in the loss of a •CH2OH radical (31 Da). This would generate a stable pyrazolyl-cyclopentyl cation.

Cleavage of the Cyclopentyl Ring: The cyclopentyl ring can undergo fragmentation through various ring-opening and cleavage mechanisms. This can lead to the loss of neutral fragments such as ethene (28 Da) or propene (42 Da). libretexts.org

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, although it is a relatively stable aromatic system. Common fragmentation pathways for pyrazoles involve the loss of HCN (27 Da) or N2 (28 Da), leading to characteristic fragment ions. researchgate.net

Loss of Water: For the protonated molecule ([M+H]+), a facile loss of a neutral water molecule (18 Da) from the hydroxymethyl group is a highly probable fragmentation pathway, especially under collision-induced dissociation (CID) conditions.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

Table 1: Predicted Tandem Mass Spectrometry Fragmentation of this compound (Molecular Weight: 166.22 g/mol )

Precursor Ion (m/z)Fragmentation PathwayFragment Ion (m/z)Neutral Loss (Da)
167.12 ([M+H]+)Loss of water149.1118
166.11 ([M]+•)Loss of hydroxymethyl radical135.1031
166.11 ([M]+•)Pyrazole ring cleavage139.1027 (HCN)
135.10Cyclopentyl ring fragmentation93.0742 (C3H6)

Note: The m/z values are predicted and may vary in an actual experiment.

Infrared (IR) and Raman Spectroscopy Methodologies

The vibrational spectrum of this compound can be interpreted by assigning characteristic bands to its key functional groups: the pyrazole ring, the cyclopentyl ring, and the hydroxymethyl group. researchgate.netjocpr.comnist.gov

O-H Stretching: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. In the Raman spectrum, this vibration is typically weaker. osu.eduresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are anticipated to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the cyclopentyl and methylene groups will be observed as strong bands in the 2850-3000 cm⁻¹ range. nist.gov

N-H Stretching: The N-H stretching vibration of the pyrazole ring is expected to produce a medium to strong, potentially broad, band in the IR spectrum around 3100-3300 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to characteristic bands in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. researchgate.net

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the IR spectrum between 1000 and 1100 cm⁻¹. researchgate.netnii.ac.jp

Ring Vibrations: The pyrazole and cyclopentyl rings will have characteristic ring breathing and deformation modes that appear in the fingerprint region of the spectrum (below 1400 cm⁻¹).

A summary of the expected vibrational band assignments is provided in the table below.

Table 2: Predicted Vibrational Band Assignments for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch (H-bonded)3200-3600Strong, BroadWeak
N-H stretch3100-3300Medium-StrongMedium
Aromatic C-H stretch3000-3100MediumStrong
Aliphatic C-H stretch2850-3000StrongStrong
C=N / C=C stretch (pyrazole)1400-1650Medium-StrongStrong
CH₂ scissoring~1450MediumMedium
C-O stretch1000-1100StrongMedium

X-ray Crystallography Methodologies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule.

For this compound, single crystal X-ray diffraction would provide invaluable structural information. While no published crystal structure for this specific compound is available, insights can be drawn from the crystallographic analysis of related pyrazole derivatives. researchgate.netmdpi.comspast.org

A successful crystallographic study would reveal:

Molecular Conformation: The relative orientation of the pyrazole and cyclopentyl rings, as well as the conformation of the cyclopentyl ring itself (e.g., envelope or twist conformation), would be determined. biomedres.usdalalinstitute.com The puckering parameters of the cyclopentyl ring would quantify its exact shape.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected molecular geometry and could reveal any steric strain.

Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules interact with each other in the solid state. This would include identifying any hydrogen bonding involving the hydroxyl group and the pyrazole nitrogen atoms, which would significantly influence the crystal lattice.

Absolute Configuration: If the compound is chiral and a single enantiomer is crystallized, anomalous dispersion methods could be used to determine its absolute configuration.

Based on known structures of pyrazole-containing compounds, it is expected that the pyrazole ring will be planar. The cyclopentyl ring is likely to adopt a non-planar conformation to minimize torsional strain. dalalinstitute.com

Table 3: Hypothetical Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for organic molecules)
Key Bond Length (Å)C-O: ~1.43, C-N (pyrazole): ~1.33-1.38, C=C (pyrazole): ~1.35-1.40
Key Bond Angle (°)C-C-O: ~112, Angles in pyrazole ring: ~105-112
Hydrogen BondingO-H···N (pyrazole) or O-H···O (hydroxyl) intermolecular interactions

Chiroptical Spectroscopy Methodologies

Chiroptical spectroscopy techniques are essential for determining the stereochemistry of chiral molecules. Since this compound possesses a stereocenter at the carbon atom of the cyclopentyl ring attached to the pyrazole and hydroxymethyl groups, these methods are crucial for assigning its absolute configuration.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms.

ECD Spectroscopy: The ECD spectrum of this compound would be dominated by electronic transitions associated with the pyrazole chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) can be reliably assigned. researchgate.net

ORD Spectroscopy: ORD provides complementary information to ECD. The shape of the ORD curve, particularly the sign of the Cotton effect, is also indicative of the absolute configuration.

The combination of experimental ECD/ORD data with theoretical calculations provides a robust method for the unambiguous assignment of the stereochemistry of this compound. researchgate.net

Table 4: Predicted Chiroptical Properties for an Enantiomer of this compound

TechniquePredicted ObservationInformation Obtained
ECDCotton effects in the UV region corresponding to pyrazole electronic transitionsSign and magnitude of Cotton effects allow for assignment of absolute configuration when compared to theoretical calculations.
ORDPlain or anomalous dispersion curve with Cotton effectsProvides complementary data to ECD for stereochemical assignment.

Chromatographic Separation and Purity Assessment Methodologies

The structural elucidation and quality control of novel chemical entities like this compound rely heavily on robust analytical methodologies. Chromatographic techniques are indispensable for separating the compound from impurities and for resolving enantiomers in the case of chiral molecules. This section details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chiral chromatography for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques essential for the separation, identification, and purity assessment of pharmaceutical compounds. For pyrazole derivatives, these methods are tailored to the specific physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the analysis of a wide array of organic molecules, including pyrazole-containing compounds. The versatility of HPLC allows for both qualitative and quantitative analysis, making it suitable for purity testing, stability studies, and quality control. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Key parameters for an HPLC method include the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 (octadecylsilyl) column is a common starting point for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution by suppressing the ionization of the pyrazole ring.

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrazole ring is expected to have a chromophore that absorbs in the UV region. The selection of an appropriate wavelength is critical for achieving optimal sensitivity.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography (GC):

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to assess purity, particularly for identifying volatile organic impurities. The compound's volatility may be sufficient for direct GC analysis, or derivatization might be necessary to increase its volatility and thermal stability.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs as the compound interacts with the stationary phase coated on the inner wall of the column. The choice of stationary phase is critical and depends on the polarity of the analyte. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would be a reasonable starting point.

Detection is often performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Exemplary GC Parameters for the Analysis of this compound
ParameterCondition
Column DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Mode Split (20:1)

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the cyclopentyl ring of this compound means the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric excess (ee) are critical in pharmaceutical development. Chiral chromatography is the most widely used technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the separation of a broad range of chiral compounds, including pyrazole derivatives. nih.govacs.orgresearchgate.net These CSPs are often coated or immobilized on a silica (B1680970) support.

The choice of the mobile phase is crucial for achieving enantioseparation. Both normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes (e.g., pure alcohols or acetonitrile) can be effective. nih.govacs.org The interactions between the analyte, the CSP, and the mobile phase, which include hydrogen bonding, dipole-dipole interactions, and π-π stacking, are responsible for the chiral recognition. acs.org For pyrazole derivatives, the nitrogen atoms and the hydroxyl group can play a significant role in these interactions.

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolution. The resolution values and analysis times are key performance indicators. researchgate.net

Table 3: Potential Chiral HPLC Conditions for Enantiomeric Separation of this compound
ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic Mode)
Chiral Stationary Phase Lux Cellulose-2 or Chiralpak ADLux Amylose-2 or Chiralcel OD-H
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Methanol / Acetonitrile (50:50, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 25 °C35 °C
Detection UV at 220 nmUV at 220 nm

Studies on similar chiral pyrazole compounds have shown that cellulose-based columns can be superior in polar organic mobile phases, offering short analysis times and high resolutions. nih.govacs.orgresearchgate.net Conversely, amylose-based columns have demonstrated greater resolving ability in normal-phase elution modes. nih.govacs.orgresearchgate.net The selection of the appropriate chiral chromatography method will enable the accurate determination of the enantiomeric excess of this compound, a critical parameter for its development as a potential therapeutic agent.

Computational and Theoretical Studies of 1 1h Pyrazol 5 Yl Cyclopentyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular structure.

Density Functional Theory (DFT) Applications for Ground State PropertiesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol, DFT would be used to determine its ground-state optimized geometry, representing the most stable three-dimensional arrangement of its atoms. Key properties calculated would include bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield crucial electronic properties. A hypothetical table of such properties is presented below.

Interactive Table 1: Hypothetical DFT-Calculated Ground State Properties This table illustrates the type of data that would be obtained from DFT calculations. The values are not based on actual research.

Property Predicted Value Unit Significance
Total Energy -XXX.XXXX Hartrees Indicates the molecule's stability.
Dipole Moment ~2.5 - 3.5 Debye Measures molecular polarity, influencing solubility and intermolecular interactions.
HOMO Energy ~-6.5 eV Energy of the Highest Occupied Molecular Orbital, related to ionization potential.
LUMO Energy ~1.2 eV Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclopentyl ring and the rotatable bond connecting it to the methanol (B129727) group mean that this compound can exist in multiple spatial arrangements, or conformations. The cyclopentane (B165970) ring itself is not planar and typically adopts puckered conformations like the "envelope" or "twist" forms to relieve ring strain. libretexts.org

A conformational analysis would involve systematically rotating the key bonds and mapping the potential energy surface. This process identifies all stable low-energy conformers and the energy barriers that separate them. The results would reveal the preferred three-dimensional shape of the molecule and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure.

NMR Chemical Shifts: DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: Calculations can also predict the infrared (IR) spectrum by determining the vibrational frequencies corresponding to the stretching and bending of bonds. nih.gov These frequencies are crucial for identifying the presence of specific functional groups, such as the O-H stretch of the methanol group and the N-H stretch of the pyrazole (B372694) ring.

Interactive Table 2: Hypothetical Predicted Vibrational Frequencies This table shows examples of key vibrational modes that would be calculated. The values are illustrative.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H (Methanol) Stretching ~3400-3600
N-H (Pyrazole) Stretching ~3300-3500
C-H (Aliphatic) Stretching ~2850-3000
C=N (Pyrazole) Stretching ~1550-1650

Reaction Pathway Modeling and Activation Energy Barriers Calculation

Theoretical studies can model potential chemical reactions involving this compound. By locating the transition state structures connecting reactants to products, chemists can calculate the activation energy barrier for a reaction. This information is vital for understanding reaction kinetics and predicting whether a particular chemical transformation is feasible. For example, one could model the esterification of the methanol group or substitution reactions on the pyrazole ring. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of the molecule in a solvent, such as water or ethanol. rdd.edu.iq MD simulations track the movements of the solute and solvent molecules over time, providing insights into:

Solvation: How solvent molecules arrange around the compound.

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the molecule's pyrazole and hydroxyl groups and the solvent. rdd.edu.iq

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

These simulations are crucial for bridging the gap between the theoretical properties of an isolated molecule and its actual behavior in a real-world chemical or biological environment. eurasianjournals.com

While no specific computational studies on this compound have been published, the theoretical framework to thoroughly characterize it is well-established. The application of DFT, ab initio methods, conformational analysis, and molecular dynamics simulations would provide a comprehensive understanding of its structural, electronic, and dynamic properties. Such research would be a valuable contribution to the field of heterocyclic chemistry, aiding in the rational design and application of pyrazole-based compounds.

Computational Approaches for Structure-Correlations (without implying biological activity)

Computational chemistry serves as a powerful tool for elucidating the structural, electronic, and physicochemical properties of heterocyclic compounds like this compound. eurasianjournals.com Theoretical investigations, primarily leveraging quantum mechanical calculations, offer profound insights into molecular behavior at an atomic level. These methods allow for the detailed exploration of the molecule's conformational landscape and the correlation of its three-dimensional structure with its intrinsic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying pyrazole derivatives. researchgate.netaip.org By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can accurately predict the optimized molecular geometry of this compound in the gas phase or in solution. researchgate.netresearchgate.net This process involves calculating key structural parameters to find the most stable energetic conformation of the molecule.

Detailed research findings from such calculations typically include precise values for bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the pyrazole ring and the specific spatial orientation of the cyclopentyl and methanol groups relative to the heterocycle. rdd.edu.iq The flexibility of the cyclopentyl ring and the rotational freedom of the hydroxymethyl group are critical aspects that can be thoroughly investigated.

ParameterAtom ConnectionCalculated Value
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.40
C4-C51.38
C5-N11.36
C5-C6 (Cyclopentyl)1.51
C6-C10 (Methanol)1.54
C10-O111.43
Bond Angles (°) **
N1-N2-C3112.0
N2-C3-C4110.5
C3-C4-C5105.0
C4-C5-N1108.5
N1-C5-C6125.0
C5-C6-C10115.0
C6-C10-O11112.0
Dihedral Angle (°) **
N1-C5-C6-C10120.0

Note: The data in this table is hypothetical, based on typical values from DFT calculations for structurally similar pyrazole derivatives, and serves to illustrate the type of information generated.

Beyond molecular geometry, DFT calculations are instrumental in determining the electronic properties of the molecule. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity.

Another key electronic property is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group, indicating regions susceptible to electrophilic attack.

Computational PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVRelates to electron-donating ability
LUMO Energy -1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eVIndicator of chemical stability
Dipole Moment 2.5 DInfluences solubility and intermolecular interactions
Total Energy -550 a.u.Ground state energy of the molecule

Note: The data in this table is hypothetical and representative of values expected from quantum chemical calculations for this type of molecule.

Furthermore, molecular dynamics (MD) simulations can complement static DFT calculations by exploring the dynamic behavior and conformational flexibility of this compound over time. eurasianjournals.comresearchgate.net These simulations provide a deeper understanding of how the molecule behaves in different environments, such as in various solvents, which can influence its properties. nih.gov The correlation of these detailed computational findings with experimentally observed physicochemical properties allows for the development of robust structure-property relationships, providing a comprehensive understanding of the molecule's behavior.

Applications of 1 1h Pyrazol 5 Yl Cyclopentyl Methanol in Advanced Organic Synthesis

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol as a Versatile Chiral Building Block

The presence of a hydroxyl group on a carbon atom adjacent to the cyclopentyl ring suggests that this compound can be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form. This chiral alcohol could serve as a valuable synthon for the preparation of a variety of complex molecules with defined stereochemistry.

The synthetic utility of chiral pyrazole-containing molecules is well-documented, particularly in the field of asymmetric catalysis. For instance, chiral pyrazole (B372694) derivatives have been successfully employed as ligands for transition metals in a range of enantioselective transformations. While specific applications of enantiopure this compound are not yet reported in the literature, its potential is evident. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the pyrazole moiety itself can be functionalized at various positions, allowing for the construction of a diverse library of chiral compounds.

Table 1: Potential Transformations of Chiral this compound

Starting MaterialReagents and ConditionsProductPotential Application
(R)-[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol1. TsCl, Pyridine2. NaN3, DMF(S)-5-(1-Azidocyclopentyl)-1H-pyrazolePrecursor for chiral amines and heterocycles
(S)-[1-(1H-Pyrazol-5-yl)cyclopentyl]methanolDess-Martin Periodinane(S)-1-(1H-Pyrazol-5-yl)cyclopentanecarbaldehydeIntermediate for olefination and aldol (B89426) reactions
Racemic this compoundLipase, Vinyl Acetate (B1210297)Enantiomerically enriched acetate and remaining alcoholKinetic resolution to access both enantiomers

This table presents hypothetical yet chemically plausible transformations to illustrate the potential of the title compound as a chiral building block.

Integration into the Synthesis of Complex Natural Products and Analogues

While pyrazoles are relatively rare in nature compared to other nitrogen-containing heterocycles, a number of natural products containing this motif have been isolated and shown to possess interesting biological activities. nih.gov The unique structural features of this compound make it an attractive starting material for the synthesis of analogues of these natural products or for the construction of novel complex molecular architectures.

The cyclopentane (B165970) ring, for example, is a common feature in many natural products, and the pyrazole unit can act as a bioisostere for other functional groups, such as amides or carboxylic acids, potentially leading to improved pharmacological properties. The synthesis of pyrazole-containing C-nucleoside analogues, for instance, has been achieved through cycloaddition reactions, highlighting the versatility of the pyrazole scaffold in constructing complex molecules. mdpi.com

A hypothetical synthetic route towards a complex molecular target could involve the initial functionalization of the hydroxyl group of this compound, followed by a series of transformations to build up the desired carbon skeleton. The pyrazole ring could be further elaborated at a later stage of the synthesis.

Precursor in the Development of Novel Ligands and Organocatalysts (Focus on Synthetic Aspects)

The development of new ligands and organocatalysts is a central theme in modern organic synthesis. Pyrazole-containing compounds have been extensively investigated as ligands for a wide range of transition metal-catalyzed reactions. The two adjacent nitrogen atoms of the pyrazole ring can effectively coordinate to metal centers, and the substituents on the pyrazole ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes.

This compound is an ideal precursor for the synthesis of novel ligands. The hydroxyl group can be used as a handle to introduce phosphine (B1218219), amine, or other coordinating groups. For example, etherification of the alcohol with a chiral phosphine-containing alcohol would yield a P,N-ligand, which could be explored in asymmetric hydrogenation or cross-coupling reactions.

Table 2: Synthetic Routes to Potential Ligands and Organocatalysts from this compound

PrecursorSynthetic TransformationResulting Compound TypePotential Catalytic Application
This compoundEtherification with (R)-glycidol followed by ring-opening with a secondary amineChiral amino alcoholAsymmetric aldol reactions
This compoundConversion to the corresponding amine, followed by reaction with a chiral isothiocyanateChiral thiourea (B124793) derivativeAsymmetric Michael additions
This compoundO-functionalization with a diphenylphosphine-containing groupP,N-ligandAsymmetric allylic alkylation

This table outlines plausible synthetic strategies for converting the title compound into valuable catalytic entities.

In the realm of organocatalysis, the pyrazole moiety can act as a hydrogen bond donor, while the functionalized side chain can provide a stereocontrolled environment. Chiral pyrazole derivatives have been shown to be effective organocatalysts for various asymmetric transformations.

Utilization as a Model Substrate for New Reaction Methodology Development

The development of new synthetic methods often relies on the use of well-defined model substrates to test the scope and limitations of a new transformation. The bifunctional nature of this compound, with its nucleophilic hydroxyl group and the versatile pyrazole ring, makes it an interesting candidate for this purpose.

For example, new methods for C-H functionalization could be tested on the cyclopentyl ring or the pyrazole nucleus. The hydroxyl group could be used to direct these reactions to specific positions. Furthermore, the pyrazole ring can participate in various cycloaddition and multicomponent reactions, making the title compound a suitable substrate for exploring novel reaction cascades. The outcomes of such reactions would provide valuable insights into the reactivity of this particular pyrazole derivative and could pave the way for its application in more complex synthetic endeavors.

Future Directions and Emerging Research Areas for 1 1h Pyrazol 5 Yl Cyclopentyl Methanol

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net A primary future direction for the production of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol is the adoption of green chemistry principles to enhance sustainability and efficiency. researchgate.netthieme-connect.com

Current research in the broader pyrazole field focuses on several key green strategies that could be adapted for this specific compound:

Microwave-Assisted and Grinding Techniques: These methods can dramatically reduce reaction times and often eliminate the need for conventional solvents, aligning with green chemistry goals. nih.gov

Aqueous Methods: Utilizing water as a solvent is a important goal for environmentally benign chemical processes. thieme-connect.com Developing a synthetic pathway for this compound that functions in an aqueous medium would represent a significant step forward in sustainability. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of purification steps required. mdpi.com Designing an MCR to construct the this compound scaffold would be a highly efficient approach.

Novel Catalysis: The use of heterogeneous nanocatalysts, which can be easily recovered and reused, offers a sustainable alternative to homogeneous catalysts. mdpi.comresearchgate.net Research into catalysts like nano-ZnO or functionalized magnetic nanoparticles for pyrazole synthesis could be applied to this compound. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes for this compound
ParameterTraditional Approach (Hypothetical)Future Green Approach (Projected)
Solvent Volatile Organic Compounds (e.g., Toluene, DCM)Water or Solvent-free (Grinding/Microwave)
Catalyst Homogeneous acid/baseRecyclable Nanocatalyst (e.g., γ-Fe₂O₃@FAp@Cr) researchgate.net
Reaction Time Several hours to daysMinutes to a few hours nih.gov
Energy Source Conventional heating (reflux)Microwave irradiation or sonication researchgate.net
Efficiency Metric Lower atom economy, multiple stepsHigh atom economy, potential for one-pot synthesis mdpi.com

Exploration of Unprecedented Reactivity Patterns

The pyrazole ring is a versatile scaffold whose reactivity can be tuned by its substituents. nih.gov Future research will likely focus on using the cyclopentylmethanol group of this compound to explore novel chemical transformations and create more complex molecular architectures.

Emerging areas in pyrazole chemistry suggest several avenues for exploration:

Strategic Functionalization: The core pyrazole structure can be functionalized through various reactions. mdpi.com Systematic investigation into electrophilic substitution, particularly at the C4 position, or metal-catalyzed cross-coupling reactions could yield a library of novel derivatives of the parent compound.

Formal Cycloaddition Reactions: Recent studies have shown that pyrazole derivatives can participate in formal [3+2] cycloaddition reactions, leading to complex fused heterocyclic systems. mdpi.com Investigating the potential of this compound to act as a precursor in such cascade reactions could unlock new chemical space. mdpi.com

Scaffold for Hybrid Molecules: The compound could serve as a building block for creating hybrid molecules by linking it to other pharmacologically active moieties, such as oxindole (B195798) or benzothiazole, a strategy that has proven effective in developing new therapeutic agents. mdpi.comnih.gov

Advanced Automated Synthesis and Flow Chemistry Applications

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.comnih.gov Applying this technology to the synthesis of this compound is a key future direction.

The advantages of a continuous flow approach include:

Enhanced Safety and Control: Flow reactors allow for precise control over temperature and pressure, enabling the safe use of reactive intermediates and hazardous reagents that are often challenging to handle in batch processes. mdpi.comresearchgate.net

Reduced Reaction Times: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to a significant reduction in reaction time, from hours in batch to minutes in flow. mdpi.com

Scalability and Integration: Flow chemistry setups are readily scalable from laboratory to industrial production. galchimia.com Furthermore, synthesis can be integrated with in-line purification and analysis units, streamlining the entire production process. galchimia.com

Table 2: Projected Parameters for a Flow Synthesis of a Pyrazole Scaffold
ParameterTypical Value RangeAdvantage
Residence Time 2 - 30 minutes mdpi.comgalchimia.comDrastic reduction in overall process time.
Temperature 120 - 170 °C mdpi.comgalchimia.comSuperheating of solvents for accelerated kinetics.
Flow Rate 0.2 - 5.0 mL/min rsc.orgPrecise stoichiometric control and mixing.
Reactor Type Coil Reactor or Micro-chip galchimia.comExcellent heat/mass transfer and safety.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence and chemistry is creating powerful new tools for synthesis planning and discovery. nih.gov Machine learning (ML) models are increasingly being used to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes for complex heterocyclic compounds. proquest.comresearchgate.net

Future research on this compound could leverage ML in several ways:

Reaction Condition Optimization: ML algorithms can analyze vast datasets of published reactions to predict the optimal solvent, catalyst, and temperature for synthesizing a target molecule, thereby reducing the need for extensive empirical screening. acs.org

Retrosynthesis Prediction: While still a challenge for uncommon heterocycles, transfer learning techniques are improving the ability of ML models to propose viable synthetic pathways for novel molecules where data is scarce. chemrxiv.org Such a model could suggest innovative and efficient routes to this compound.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can predict the biological activities or physicochemical properties of new derivatives based on their structure. nih.govresearchgate.net This would allow for the virtual screening of potential modifications to this compound to identify candidates with desired therapeutic properties before undertaking their synthesis.

The development of robust ML models is contingent on the availability of large, high-quality datasets. acs.org As more data on pyrazole synthesis and reactivity become available, the accuracy and predictive power of these computational tools will continue to grow, accelerating the discovery and development of compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole derivatives often involves cyclocondensation, alkylation, or transesterification reactions. For cyclopentyl-linked pyrazoles, a common approach is the reaction of cyclopentanol derivatives with activated pyrazole precursors under acidic or basic catalysis. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side reactions like oxidation of the methanol group.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance regioselectivity for pyrazole substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents stabilize intermediates .
    Yield optimization requires monitoring via HPLC or GC-MS to detect impurities such as over-alkylated byproducts .

Q. How can this compound be characterized to confirm its structural integrity?

A multi-technique approach is recommended:

  • NMR : ¹H and ¹³C NMR resolve the cyclopentyl ring’s stereochemistry and pyrazole substitution pattern. Key signals include the pyrazole C5 proton (δ 6.8–7.2 ppm) and cyclopentyl methylene protons (δ 1.5–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~207.1 for C₁₀H₁₄N₂O).
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, though crystallization may require slow evaporation in ethanol/water mixtures .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar solvents (e.g., methanol, DMSO). Solubility decreases at neutral pH due to reduced hydrogen-bonding capacity.
  • Stability : Degradation occurs under strong acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the cyclopentyl-methanol bond observed via TLC or LC-MS . Store at –20°C in inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

Molecular docking tools like Glide (Schrödinger) or AutoDock Vina model interactions with target proteins:

  • Receptor preparation : Use crystal structures (e.g., PDB entries) of enzymes like cyclooxygenase-2 (COX-2), where pyrazole derivatives are known inhibitors.
  • Ligand flexibility : Account for the cyclopentyl ring’s conformational variability using induced-fit docking .
  • Scoring functions : GlideScore 2.5 penalizes desolvation of polar groups, critical for assessing the methanol group’s role in binding . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀).

Q. What crystallographic challenges arise in resolving this compound, and how can SHELX programs address them?

  • Crystal twinning : Common in flexible cyclopentyl derivatives. Use SHELXD for twin-law identification and SHELXL for refinement with TWIN/BASF commands .
  • Disorder : Partial occupancy of the pyrazole ring may occur. Apply restraints (e.g., SIMU/DELU) to stabilize refinement .
  • Hydrogen bonding : The methanol group forms O–H···N bonds with pyrazole (d ≈ 2.8 Å), detectable via difference Fourier maps in SHELXE .

Q. How do steric and electronic effects of the cyclopentyl group influence the pyrazole ring’s reactivity in further derivatization?

  • Steric hindrance : The cyclopentyl group restricts electrophilic substitution at pyrazole C4. Use bulky directing groups (e.g., nitro) to favor C3 functionalization .
  • Electronic effects : The cyclopentyl-methanol moiety donates electron density via hyperconjugation, reducing pyrazole’s susceptibility to oxidation. DFT calculations (e.g., Gaussian) quantify charge distribution .

Q. What contradictions exist in reported biological activities of pyrazole derivatives, and how can they be resolved for this compound?

  • Antimicrobial vs. cytotoxicity : Some pyrazoles show MIC₉₀ < 10 µg/mL but high cytotoxicity (CC₅₀ < 50 µM). Perform dose-response assays (e.g., MTT) across cell lines to establish selectivity indices .
  • Enantiomeric differences : Chiral cyclopentyl centers may yield divergent activities. Compare racemic and resolved forms via chiral HPLC .

Methodological Tables

Table 1. Key Crystallographic Data for Pyrazole Derivatives (Adapted from )

ParameterValue for this compound Analogue
Space groupP2₁/c
Dihedral angles (°)Pyrazole/cyclopentyl: 16.8–51.7
H-bond length (Å)O–H···N: 2.75–2.89
R-factor<0.05 (SHELXL-refined)

Table 2. Docking Scores (GlideScore) for Pyrazole Derivatives

Target ProteinScore (kcal/mol)Predicted Binding Mode
COX-2–8.2Methanol H-bond with Arg120
EGFR kinase–7.5Cyclopentyl hydrophobic packing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.